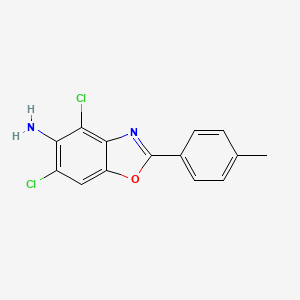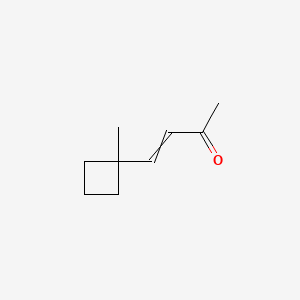
4-(1-Methylcyclobutyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Methylcyclobutyl)but-3-en-2-one is an organic compound with the molecular formula C9H14O It is characterized by a cyclobutyl ring substituted with a methyl group and a butenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylcyclobutyl)but-3-en-2-one typically involves the reaction of cyclobutylmethyl ketone with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and selective oxidation processes, which are designed to maximize the yield and minimize by-products.
化学反应分析
Types of Reactions
4-(1-Methylcyclobutyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or hydroxylating agents like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or hydroxylated derivatives.
科学研究应用
4-(1-Methylcyclobutyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1-Methylcyclobutyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, the compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
相似化合物的比较
4-(1-Methylcyclobutyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: This compound is used as an RXFP1 modulator for the treatment of heart failure
4-(4-Hydroxyphenyl)-but-3-en-2-one: Known for its α-amylase and α-glucosidase inhibition properties, making it a potential therapeutic agent for diabetes management.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
4-(1-methylcyclobutyl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O/c1-8(10)4-7-9(2)5-3-6-9/h4,7H,3,5-6H2,1-2H3 |
InChI 键 |
CRMSNXKNXNDOHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1(CCC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


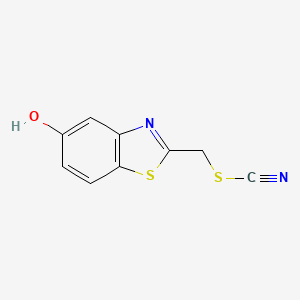

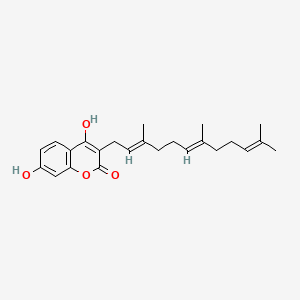

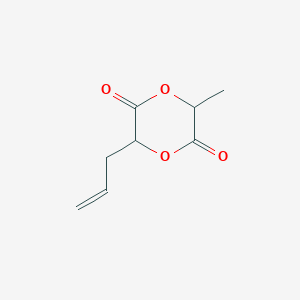
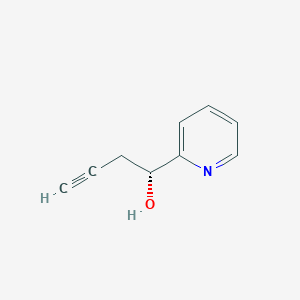
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)

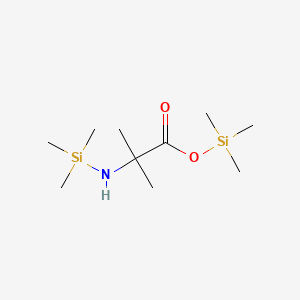
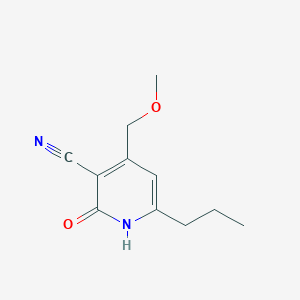
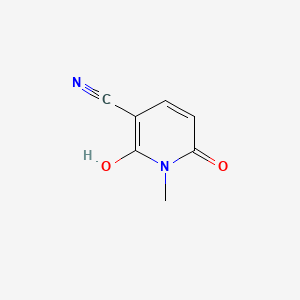
![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
